molecular formula C14H15NO B13403884 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 88368-15-4

6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B13403884
CAS No.: 88368-15-4
M. Wt: 213.27 g/mol
InChI Key: ZBSINGINDVMZAE-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction mixture is then subjected to purification processes to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific methyl substitutions at positions 6 and 9, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

88368-15-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

6,9-dimethyl-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C14H15NO/c1-9-6-7-11-10(8-9)14-12(15(11)2)4-3-5-13(14)16/h6-8H,3-5H2,1-2H3

InChI Key

ZBSINGINDVMZAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C

Origin of Product

United States

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